molecular formula C6H6N2O4S B1597651 2-Amino-3-methoxycarbonyl-5-nitrothiophene CAS No. 43028-48-4

2-Amino-3-methoxycarbonyl-5-nitrothiophene

Cat. No. B1597651
CAS RN: 43028-48-4
M. Wt: 202.19 g/mol
InChI Key: OVLUSSXPOANNKZ-UHFFFAOYSA-N
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Description

“2-Amino-3-methoxycarbonyl-5-nitrothiophene” is a chemical compound with the molecular formula C6H6N2O4S . It is a complex organic compound that belongs to the class of thiophenes .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” is represented by the formula C6H6N2O4S . The average mass of the molecule is 202.188 Da, and the monoisotopic mass is 202.004822 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-methoxycarbonyl-5-nitrothiophene” include its molecular formula C6H6N2O4S, an average mass of 202.188 Da, and a monoisotopic mass of 202.004822 Da . More specific properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Catalysis and Reaction Kinetics

  • The compound has been studied in the context of catalysis, particularly in aromatic nucleophilic substitution reactions. For instance, Consiglio et al. (1982) explored the reactions of a related compound, 2-methoxy-3-nitrothiophen, with cyclic secondary amines, highlighting its role in catalysis and reaction kinetics (Consiglio et al., 1982).

Synthesis and Radiosensitization

  • A series of nitrothiophene derivatives, including those similar to 2-Amino-3-methoxycarbonyl-5-nitrothiophene, have been synthesized for evaluation as radiosensitizers and cytotoxins in biomedical research. Threadgill et al. (1991) assessed these compounds for their potential in cancer therapy (Threadgill et al., 1991).

Studies on Cyclization and Molecular Structure

  • Research by Noto et al. (1989) focused on the cyclization of nitrothiophenes and their conversion into methoxycarbonylthienofurazan oxides. This study provides insights into the chemical behavior and structural properties of nitrothiophene derivatives (Noto et al., 1989).

Corrosion Inhibition

  • Derivatives of 2-Amino-5-nitrothiophene, which is structurally related to 2-Amino-3-methoxycarbonyl-5-nitrothiophene, have been investigated for their application in corrosion inhibition. Verma et al. (2015) studied their effectiveness in protecting mild steel against corrosion (Verma et al., 2015).

Synthesis and Spectroscopy

  • Gálvez and Garcia (1981) described the preparation of 2-amino-5-nitrothiophene and related compounds, providing valuable information on the synthesis and NMR spectroscopic characteristics of these molecules (Gálvez & Garcia, 1981).

Reaction Mechanisms

  • The reaction mechanisms involving nitrothiophene compounds have been a subject of study. Smaoui et al. (2019) conducted theoretical DFT calculations to understand the substitution reaction mechanisms of nitrothiophene molecules (Smaoui et al., 2019).

properties

IUPAC Name

methyl 2-amino-5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUSSXPOANNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372179
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxycarbonyl-5-nitrothiophene

CAS RN

43028-48-4
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Hallas, AD Towns - Dyes and pigments, 1997 - Elsevier
… Derivatisation of 2-amino-3-methoxycarbonyl-5-nitrothiophene was undertaken: transesterification through refluxing the ester in an excess of the alcohol corresponding to the target …
Number of citations: 63 www.sciencedirect.com

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